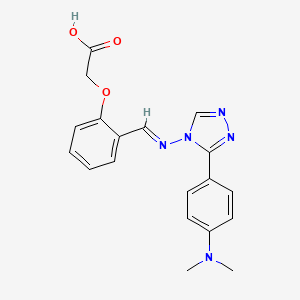![molecular formula C17H16N6O3S B12017290 N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 618427-24-0](/img/structure/B12017290.png)
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide est un composé organique complexe qui présente un cycle benzo[d][1,3]dioxole, un cycle pyrazine et un cycle 1,2,4-triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide implique généralement des réactions organiques en plusieurs étapes. L'étape initiale implique souvent la formation du cycle benzo[d][1,3]dioxole par une réaction de cyclisation. Les étapes suivantes impliquent l'introduction des cycles pyrazine et 1,2,4-triazole via des réactions de substitution nucléophile et de cyclisation, respectivement. L'étape finale implique généralement la formation de la liaison thioacétamide dans des conditions douces pour éviter la décomposition des groupes fonctionnels sensibles.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut l'utilisation de matières premières de haute pureté, des températures de réaction contrôlées et l'utilisation de catalyseurs pour améliorer les vitesses de réaction. Des étapes de purification telles que la recristallisation ou la chromatographie sont souvent utilisées pour obtenir le produit final avec une haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que l'hydrure de sodium ou le tert-butoxyde de potassium peuvent faciliter les réactions de substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel d'inhibiteur enzymatique ou de modulateur de récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les récepteurs cellulaires, modulant les voies de signalisation impliquées dans l'inflammation ou la prolifération cellulaire.
Applications De Recherche Scientifique
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-méthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide
- N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-éthyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide
Unicité
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
618427-24-0 |
|---|---|
Formule moléculaire |
C17H16N6O3S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16N6O3S/c1-2-23-16(12-8-18-5-6-19-12)21-22-17(23)27-9-15(24)20-11-3-4-13-14(7-11)26-10-25-13/h3-8H,2,9-10H2,1H3,(H,20,24) |
Clé InChI |
GNKQPUOUAVQFMZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017217.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017225.png)

![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017245.png)

![(5Z)-3-cyclopentyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017257.png)
![1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B12017258.png)




![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12017302.png)
